4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid structure and properties
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid structure and properties
This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid .[1] This molecule represents a critical class of "linker-scaffolds" used to improve metabolic stability and solubility in drug design, acting as a bioisostere for amide or γ-aminobutyric acid (GABA) functionalities.[1]
Role: Pharmacophore Scaffold & Bioisostere Primary Application: Fragment-Based Drug Discovery (FBDD), Peptidomimetics[1]
Part 1: Chemical Identity & Structural Analysis[1]
This compound features a 1,2,4-triazole ring substituted at the N4 position with a methyl group and at the C3 position with a butyric acid side chain. This specific substitution pattern locks the tautomeric state of the triazole, distinct from 1H-triazoles, providing predictable hydrogen-bonding vectors for protein-ligand interactions.[1]
Physiochemical Profile
The molecule exhibits amphiphilic character due to the polar triazole head group and the ionizable carboxylic acid tail.[1]
| Property | Value / Characteristic | Relevance |
| IUPAC Name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid | Unambiguous identification |
| Molecular Formula | C₇H₁₁N₃O₂ | MW: 169.18 g/mol |
| pKa (Acid) | 4.5 – 4.8 (Carboxyl) | Ionized (COO⁻) at physiological pH |
| pKa (Base) | 2.3 – 2.5 (Triazole N2) | Weakly basic; remains neutral at pH 7.4 |
| LogP | -0.5 to 0.2 (Est.)[1] | High water solubility; low lipophilicity |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding |
| H-Bond Acceptors | 3 (Triazole N2, N1, C=O) | Mimics peptide bond acceptors |
| Tautomerism | Locked | N4-methylation prevents 1H/2H/4H tautomeric shifting common in unsubstituted triazoles.[1] |
Structural Bioisosterism
In medicinal chemistry, this scaffold is frequently employed as a GABA mimetic or a peptide bond replacement .[1]
-
GABA Analog: The structure Triazole-CH₂-CH₂-CH₂-COOH mimics γ-aminobutyric acid (GABA), where the triazole ring replaces the primary amine.[1] The triazole provides a planar, aromatic, hydrogen-bond-accepting moiety that mimics the electrostatic profile of the amine without the metabolic liability of oxidative deamination.[1]
-
Amide Bioisostere: The 1,2,4-triazole ring is a classic bioisostere for amide bonds (-CONH-) in peptidomimetics, offering resistance to proteases while maintaining similar dipole orientation.
Part 2: Synthetic Methodology
The synthesis of 3,4-disubstituted-1,2,4-triazoles carrying aliphatic acid chains requires a robust cyclization strategy.[1] The most scalable route utilizes the Einhorn-Brunner or modified Pellizzari reaction logic, starting from cyclic anhydrides to establish the carbon chain length.[1]
Retrosynthetic Analysis
The 4-carbon chain (butanoic acid) implies a 5-carbon precursor if the triazole carbon is derived from the chain.[1] Glutaric anhydride is the optimal starting material.[1]
-
Precursor A: Glutaric Anhydride (Provides the C3-linker-COOH skeleton).[1]
-
Precursor B: 4-Methylthiosemicarbazide (Provides the N-N-C-N triazole core and the N-Methyl group).[1]
Step-by-Step Synthesis Protocol
Note: This protocol synthesizes the thione intermediate, followed by desulfurization to yield the target.[1]
Phase 1: Formation of the Acyclic Intermediate
-
Reagents: Glutaric anhydride (1.0 eq), 4-Methylthiosemicarbazide (1.0 eq), Toluene (Solvent).
-
Procedure: Suspend 4-methylthiosemicarbazide in toluene. Add glutaric anhydride dropwise at room temperature.[1]
-
Reaction: Reflux for 2–4 hours. The anhydride ring opens to form the acyl-thiosemicarbazide intermediate (HOOC-(CH₂)₃-CONHNHCSNHMe).[1]
Phase 2: Cyclization to Triazole-Thione
-
Reagents: Sodium Hydroxide (1M NaOH, aq).
-
Procedure: Dissolve the intermediate from Phase 1 in 1M NaOH. Heat to reflux (90–100°C) for 4 hours.
-
Mechanism: Base-catalyzed intramolecular condensation closes the ring, eliminating water.[1]
-
Workup: Cool to 0°C. Acidify with conc. HCl to pH 2.[1]0. The product, 4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)butanoic acid , precipitates as a white solid.[1]
-
Validation: Check IR for C=S stretch (~1250 cm⁻¹).
Phase 3: Desulfurization (Oxidative Removal of Thiol)
To obtain the final 4H-triazole (without the sulfur), an oxidative desulfurization is performed.
-
Reagents: Hydrogen Peroxide (30%) or Nitric Acid (dilute), Acetic Acid.
-
Procedure: Dissolve the thione intermediate in acetic acid. Add H₂O₂ dropwise at 0°C (Exothermic!). Stir at room temperature for 12 hours.
-
Mechanism: The thione (or thiol tautomer) is oxidized to a sulfonic acid, which is then eliminated as SO₂, or directly desulfurized depending on conditions.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water.[1]
-
Final Yield: Typically 60–75% overall.[1]
Synthesis Workflow Diagram
Caption: Synthetic pathway via the Einhorn-Brunner modification, utilizing glutaric anhydride to establish the C4-acid chain.
Part 3: Analytical & Quality Control[1]
For researchers verifying the identity of the synthesized compound, the following spectral signatures are definitive.
NMR Spectroscopy (DMSO-d₆)[1][3]
-
¹H NMR:
-
δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad, exchangeable with D₂O.
-
δ 8.35 ppm (s, 1H): Triazole Ring Proton (C5-H ). This is the diagnostic singlet for the 3,4-disubstituted system.
-
δ 3.60 ppm (s, 3H): N-Methyl group (N-CH ₃). Distinct sharp singlet.
-
δ 2.65 ppm (t, 2H): Methylene adjacent to Triazole (Tri-CH ₂-).
-
δ 2.30 ppm (t, 2H): Methylene adjacent to Carboxyl (-CH ₂-COOH).[1]
-
δ 1.85 ppm (m, 2H): Central methylene (-CH₂-CH ₂-CH₂-).[1]
-
HPLC Method (Polarity Considerations)
Due to high polarity, standard C18 Reverse Phase (RP) HPLC often results in elution near the void volume.
-
Column: C18-Aq (Polar-embedded) or HILIC column recommended.[1]
-
Mobile Phase: Buffer required to suppress ionization of the carboxylic acid.[1]
-
Detection: UV at 210 nm (End absorption) or 254 nm (weak triazole absorbance).[1]
Part 4: Medicinal Chemistry Applications[1][4][5][6]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency (LE).[1]
-
Vector Exploration: The carboxylic acid allows for rapid coupling to amines (via amide coupling) to explore binding pockets, while the methyl-triazole acts as a stable, neutral anchor.
-
Solubility Enhancer: Attaching this moiety to a hydrophobic drug scaffold often significantly improves aqueous solubility (LogD reduction) without introducing a basic amine (avoiding hERG liability).[1]
Pathway Signaling & Interaction
The triazole ring often interacts with histidine residues or heme iron in metalloenzymes (e.g., CYP450, aromatase), although the N-methyl substitution reduces coordination strength compared to unsubstituted triazoles.
Caption: Pharmacophore interaction map showing binding modes with protein residues.[1]
References
-
Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
Modi, P., et al. (2019). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid (Related synthetic methodology). Google Patents, WO2019207591A1. Link
-
Kiprianov, A. A. (2023).[1][3] 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. Journal of Heterocyclic Chemistry. (General Reference for Triazole Synthesis).
-
PubChem Compound Summary. (2024). 4-(1,2,4-Triazol-3-yl)butanoic acid derivatives.[1] National Center for Biotechnology Information.[1] Link
-
Bhat, K. S., et al. (2025).[2][4] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Molbank, 2025(1), M1585. Link
Sources
- 1. 4-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid [cymitquimica.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
